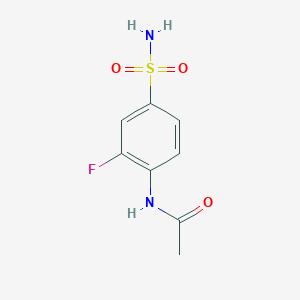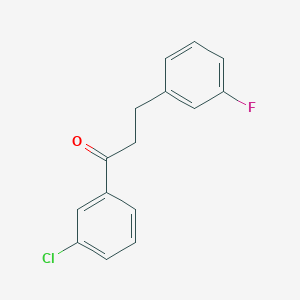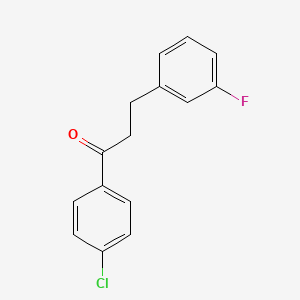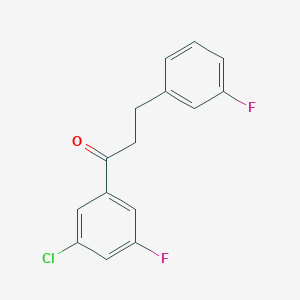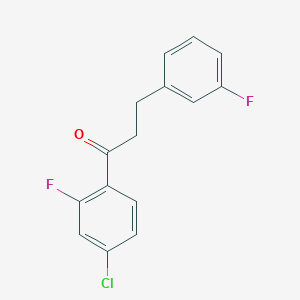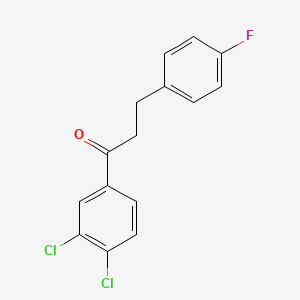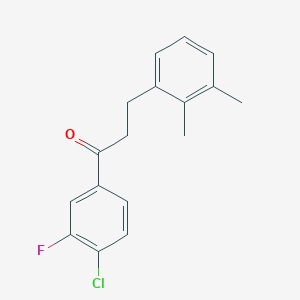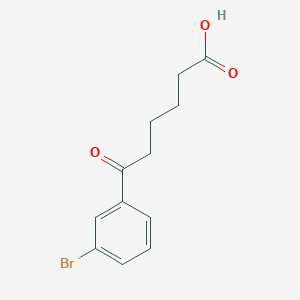
6-(3-Bromophenyl)-6-oxohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Bromophenyl)-6-oxohexanoic acid is a compound that is not directly studied in the provided papers. However, the papers do discuss related bromophenyl compounds and their chemical properties, which can provide insights into the behavior of similar structures. For instance, the synthesis of bromophenol derivatives is explored, as well as their inhibitory properties on human carbonic anhydrase isozymes . Additionally, the molecular and crystal structures of a chiral bromo derivative of a cyclohexanone compound are determined, which could offer structural comparisons .
Synthesis Analysis
The synthesis of related bromophenyl compounds involves various chemical reactions. For example, a naturally occurring novel cyclohexanonyl bromophenol derivative was synthesized as a racemic compound, and its carbonic anhydrase inhibitory properties were investigated . Another study reports the reaction of N-[(3-oxo-2-cyclohexenyl)imino]triphenylphosphorane with α-bromo ketones, leading to the formation of substituted tetrahydroindolones and dihydroquinolinones . These methods could potentially be adapted for the synthesis of 6-(3-Bromophenyl)-6-oxohexanoic acid.
Molecular Structure Analysis
The molecular structure of bromophenyl derivatives is crucial for understanding their reactivity and interaction with biological targets. The crystal structure of a chiral 6-bromo derivative of a cyclohexanone compound was determined using X-ray diffraction, revealing a chair-type conformation for the cyclohexanone ring and specific geometric parameters for the bromine-substituted compound . This information is valuable for predicting the molecular structure of 6-(3-Bromophenyl)-6-oxohexanoic acid.
Chemical Reactions Analysis
The chemical reactions involving bromophenyl compounds are diverse. The dimerization of a silabicyclohexane compound catalyzed by bromide ions leads to the formation of a dioxa-disilacyclooctane derivative, which upon pyrolysis yields a dioxa-disilacyclohexane compound and 1,3-butadiene . The thermal reaction of an iminophosphorane with α-bromo ketones results in an enamine-type alkylation and a subsequent aza-Wittig reaction . These reactions demonstrate the reactivity of bromine-containing compounds and could inform the chemical behavior of 6-(3-Bromophenyl)-6-oxohexanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl derivatives are influenced by their molecular structure. The study of a bromophenol from the red alga Symphyocladia latiuscula showed that it acts as a radical scavenger . The inhibitory activity of cyclohexanonyl bromophenol derivatives on carbonic anhydrase isozymes suggests potential pharmaceutical applications . The crystallographic analysis provides detailed information on the solid-state structure, which can affect the compound's solubility, stability, and reactivity . These properties are essential for the development of 6-(3-Bromophenyl)-6-oxohexanoic acid as a chemical entity with potential applications.
Aplicaciones Científicas De Investigación
Mass Spectrometry and Fragmentation Studies
Research on monocarboxylic acids with acyl functional groups, like 5-oxohexanoic acid, has provided insights into their mass spectrometric characterization and gas phase ion fragmentation mechanisms. Although the specific compound 6-(3-Bromophenyl)-6-oxohexanoic acid was not directly studied, related compounds have been investigated using electrospray ionization coupled with advanced mass spectrometry techniques. These studies elucidate fragmentation pathways and offer a deeper understanding of the structural behavior of similar compounds in the gas phase, which is crucial for analytical chemistry applications (Kanawati et al., 2007).
Synthesis and Biological Activity
The synthesis and biological evaluation of compounds structurally related to 6-(3-Bromophenyl)-6-oxohexanoic acid, such as 6-aryl-4-oxohexanoic acids, have been explored. These compounds have been tested for their anti-inflammatory activities and effects on eicosanoid biosynthesis. Such research is fundamental in drug discovery and development, providing a basis for the synthesis of new therapeutic agents with potential anti-inflammatory properties (Abouzid et al., 2007).
Carbonic Anhydrase Inhibition
Novel cyclohexanonyl bromophenol derivatives, which are structurally related to 6-(3-Bromophenyl)-6-oxohexanoic acid, have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isozymes. This research highlights the potential of such compounds in the development of new inhibitors for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Anticonvulsant Properties
The structure and energetically preferred conformation of anticonvulsant compounds, including those with a bromophenyl group similar to 6-(3-Bromophenyl)-6-oxohexanoic acid, have been determined through X-ray crystallography and theoretical calculations. Such studies are crucial for understanding the molecular basis of biological activity and for the design of new anticonvulsant agents (Edafiogho et al., 2003).
Enzymatic Production Methods
An enzymatic method for producing 6-oxohexanoic acid from 6-aminohexanoic acid has been developed, showcasing the potential for bio-based production methods of similar compounds. This approach highlights the importance of biotechnological methods in sustainable chemical synthesis (Yamada et al., 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(3-bromophenyl)-6-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c13-10-5-3-4-9(8-10)11(14)6-1-2-7-12(15)16/h3-5,8H,1-2,6-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUHXYKFBZAYBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645259 |
Source


|
| Record name | 6-(3-Bromophenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93002-99-4 |
Source


|
| Record name | 6-(3-Bromophenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



